molecular formula C15H18N2O2 B13551770 2-[(Quinolin-6-ylmethyl)amino]pentanoic acid

2-[(Quinolin-6-ylmethyl)amino]pentanoic acid

Cat. No.: B13551770
M. Wt: 258.32 g/mol
InChI Key: TXRACJGLXALZLH-UHFFFAOYSA-N
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Description

2-[(Quinolin-6-ylmethyl)amino]pentanoic acid is a compound that features a quinoline moiety attached to a pentanoic acid backbone via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Quinolin-6-ylmethyl)amino]pentanoic acid typically involves the reaction of quinoline derivatives with amino acids under specific conditions. One common method involves the use of quinoline-6-carbaldehyde, which reacts with an amino acid such as norvaline in the presence of a reducing agent to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[(Quinolin-6-ylmethyl)amino]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-[(Quinolin-6-ylmethyl)amino]pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Quinolin-6-ylmethyl)amino]pentanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-6-carboxylic acid
  • 2-Quinolinylmethylamine
  • 6-Methylquinoline

Uniqueness

2-[(Quinolin-6-ylmethyl)amino]pentanoic acid is unique due to its specific structure, which combines the quinoline moiety with a pentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-(quinolin-6-ylmethylamino)pentanoic acid

InChI

InChI=1S/C15H18N2O2/c1-2-4-14(15(18)19)17-10-11-6-7-13-12(9-11)5-3-8-16-13/h3,5-9,14,17H,2,4,10H2,1H3,(H,18,19)

InChI Key

TXRACJGLXALZLH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NCC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

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